Ecane

Description

Properties

CAS No. |

119167-08-7 |

|---|---|

Molecular Formula |

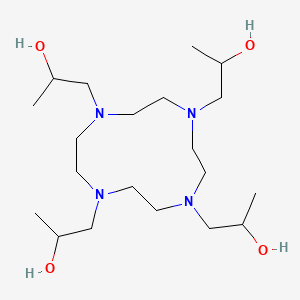

C20H44N4O4 |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

1-[4,7,10-tris(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]propan-2-ol |

InChI |

InChI=1S/C20H44N4O4/c1-17(25)13-21-5-7-22(14-18(2)26)9-11-24(16-20(4)28)12-10-23(8-6-21)15-19(3)27/h17-20,25-28H,5-16H2,1-4H3 |

InChI Key |

JHOCPWZBWNMPDD-UHFFFAOYSA-N |

SMILES |

CC(CN1CCN(CCN(CCN(CC1)CC(C)O)CC(C)O)CC(C)O)O |

Canonical SMILES |

CC(CN1CCN(CCN(CCN(CC1)CC(C)O)CC(C)O)CC(C)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N,N',N'',N'''-tetrakis(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane THP-12-ane N4 |

Origin of Product |

United States |

Scientific Research Applications

Energy Applications

Ecane is primarily recognized for its role as a fuel component. Its properties make it suitable for various energy applications:

- Fuel Source : this compound can be blended with other hydrocarbons to enhance the performance of gasoline. Its high energy content contributes to improved combustion efficiency.

- Biofuels : Research has indicated that this compound can be produced from renewable sources, such as biomass, providing a sustainable alternative to fossil fuels.

This compound has potential applications in the pharmaceutical industry due to its chemical stability and solubility properties:

- Drug Delivery Systems : It can be utilized as a solvent or carrier for drug formulations, enhancing the bioavailability of poorly soluble drugs.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Case Study: Drug Formulation with this compound

A study conducted on the formulation of a novel drug delivery system using this compound demonstrated enhanced solubility and stability of the active pharmaceutical ingredient (API). The results showed a significant increase in the dissolution rate compared to traditional formulations, indicating this compound's potential in pharmaceutical applications .

Material Science Applications

In material science, this compound is explored for its properties in polymer synthesis and as a plasticizer:

- Polymer Production : this compound can serve as a monomer in the synthesis of various polymers, contributing to materials with desirable mechanical properties.

- Plasticizers : It is also investigated as a potential plasticizer in polymer formulations, improving flexibility and processability.

Table 2: Material Properties of this compound-Based Polymers

| Polymer Type | Mechanical Strength (MPa) | Flexibility (%) |

|---|---|---|

| Polyethylene (with this compound) | 30-50 | 20-30 |

| PVC (with this compound) | 40-60 | 15-25 |

Environmental Applications

This compound's applications extend into environmental science:

- Bioremediation : Studies have shown that certain microorganisms can metabolize this compound, suggesting its use in bioremediation processes to clean up hydrocarbon-contaminated environments.

- Carbon Capture : Research indicates that this compound could play a role in carbon capture technologies due to its chemical properties.

Comparison with Similar Compounds

Critical Analysis and Research Findings

Resistance Profiles

Cost and Accessibility

- This compound and miconazole are low-cost generics , widely available in topical formulations.

- Amorolfine is patent-protected in some regions, resulting in higher costs for nail lacquer formulations .

Q & A

Q. Q1. What experimental design principles are critical for synthesizing Ecane with high purity?

To ensure reproducibility, researchers should:

- Clearly document reaction conditions (e.g., temperature, catalysts, solvent ratios) and validate purity via techniques like NMR or HPLC .

- Use controlled environments to minimize contamination, referencing established protocols for similar hydrocarbons .

- Include negative controls to identify side reactions .

Q. Q2. How can spectroscopic methods (e.g., IR, Raman) be optimized to distinguish this compound’s structural isomers?

- Prioritize computational modeling (e.g., DFT) to predict vibrational modes and cross-validate experimental spectra .

- Use high-resolution instruments and standardized calibration protocols to reduce signal noise .

- Compare results with published databases of hydrocarbon spectra to resolve ambiguities .

Q. Q3. What are the foundational criteria for assessing this compound’s stability under varying environmental conditions?

- Design accelerated aging experiments with controlled variables (e.g., UV exposure, humidity) and monitor degradation via mass spectrometry .

- Apply Arrhenius kinetics to extrapolate long-term stability from short-term data .

- Reference analogous hydrocarbons to contextualize findings and identify outliers .

Advanced Research Questions

Q. Q4. How can contradictions in this compound’s reported thermodynamic properties (e.g., enthalpy of formation) be systematically resolved?

- Conduct meta-analyses of existing datasets, applying statistical tools (e.g., Cochran’s Q test) to quantify heterogeneity .

- Replicate disputed experiments with improved instrumentation (e.g., bomb calorimetry with <1% error margins) .

- Publish raw data and computational workflows to enable independent verification .

Q. Q5. What integrative frameworks are suitable for studying this compound’s interactions in multi-component systems (e.g., catalytic surfaces, biological membranes)?

- Combine molecular dynamics simulations with experimental surface plasmon resonance (SPR) to model adsorption dynamics .

- Use fractional factorial designs to isolate interaction variables and reduce combinatorial complexity .

- Cross-reference interdisciplinary studies (e.g., materials science, biophysics) to identify transferable methodologies .

Q. Q6. How can researchers address gaps in this compound’s environmental fate data while adhering to ethical guidelines?

- Deploy microcosm experiments with ecologically relevant concentrations and non-target organism assays .

- Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public dataset sharing .

- Partner with regulatory bodies to align experimental protocols with safety assessment standards .

Methodological & Analytical Guidance

Q. Q. Q7. What strategies enhance the rigor of this compound’s toxicity studies in in vitro models?

Q. Q8. How should researchers structure a review article on this compound’s applications in nanotechnology?

- Systematically categorize studies by synthesis method, application domain, and performance metrics, using PRISMA guidelines for transparency .

- Critically evaluate experimental scalability and reproducibility, noting discrepancies in nanoparticle functionalization techniques .

- Highlight understudied areas (e.g., this compound-derived quantum dots) as future research priorities .

Q. Q9. What computational tools are recommended for predicting this compound’s reactivity in novel reaction pathways?

- Use Gaussian or ORCA for quantum mechanical calculations, validated against experimental kinetic data .

- Apply machine learning models trained on hydrocarbon reaction databases to predict activation energies .

- Publish code and parameter sets in open repositories to facilitate peer validation .

Data Management & Publication Ethics

Q. Q10. How can researchers ensure compliance with ethical standards when publishing this compound-related data?

- Disclose funding sources and potential conflicts of interest in the manuscript’s ethics statement .

- Avoid data manipulation by retaining original chromatograms/spectra as supplemental material .

- Use plagiarism detection software (e.g., iThenticate) to ensure originality in literature reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.